molecular formula C14H14N4 B1272718 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine CAS No. 356522-39-9

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine

Cat. No. B1272718
CAS RN: 356522-39-9
M. Wt: 238.29 g/mol
InChI Key: DDBIKFYWRHCKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is a fine chemical that belongs to the group of versatile building blocks . It can be used as a reagent or as a specialty chemical in research and development .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in the formation of pyrazole-based ligands that provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is represented by the linear formula C14H14N4 . The InChI code for this compound is 1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 .


Chemical Reactions Analysis

Pyrazole-based ligands, such as “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine”, have been found to exhibit excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is 238.29 g/mol . It is a solid at room temperature .

Safety and Hazards

There is no hazardous surcharge associated with “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” and it is intended for research use only, not for human or veterinary use .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBIKFYWRHCKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385858
Record name 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine

CAS RN

356522-39-9
Record name 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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